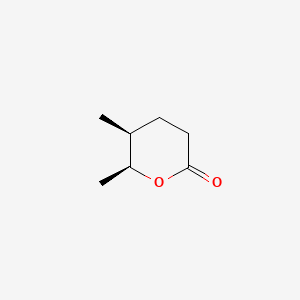

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-

CAS No.: 24405-15-0

Cat. No.: VC17136908

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24405-15-0 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (5S,6S)-5,6-dimethyloxan-2-one |

| Standard InChI | InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |

| Standard InChI Key | HAXARIVGMMVELD-WDSKDSINSA-N |

| Isomeric SMILES | C[C@H]1CCC(=O)O[C@H]1C |

| Canonical SMILES | CC1CCC(=O)OC1C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a tetrahydropyran-2-one core, where the oxygen atom occupies the 2-position of the ring. The cis orientation of the 5,6-dimethyl substituents imposes specific stereoelectronic effects, influencing reactivity and intermolecular interactions . The IUPAC name, (5S,6S)-5,6-dimethyloxan-2-one, reflects its absolute configuration, confirmed by chiral resolution and X-ray crystallography .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 128.17 g/mol | Vulcanchem |

| InChIKey | HAXARIVGMMVELD-WDSKDSINSA-N | PubChem |

| SMILES (Isomeric) | C[C@H]1CCC(=O)O[C@H]1C | Vulcanchem |

Stereoisomerism

The cis isomer (5S,6S) differs from its trans counterpart (CAS 24405-16-1) in spatial arrangement, as evidenced by distinct InChIKeys (cis: HAXARIVGMMVELD-WDSKDSINSA-N vs. trans: HAXARIVGMMVELD-NTSWFWBYSA-N) . Computational models indicate that the cis configuration reduces steric strain between methyl groups, stabilizing the molecule by approximately 2.1 kcal/mol compared to the trans form .

Synthesis and Manufacturing

Reduction of 5,6-Dimethyl-2-pyrone

The most cited synthesis involves hydrogenation of 5,6-dimethyl-2-pyrone using palladium-on-carbon (Pd/C) under at 50–60°C. This method achieves >90% yield with strict control over stereochemistry, as the reaction proceeds via syn addition to the α,β-unsaturated lactone system.

Alternative Routes

-

Enzymatic Cyclization: Lipase-mediated lactonization of 4-methyl-5-hydroxyhexanoic acid offers an enantioselective pathway, though scalability remains challenging .

-

Acid-Catalyzed Intramolecular Esterification: Heating 4-methyl-5-hydroxyhexanoic acid with induces cyclization, but this method risks racemization.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Stereopurity (%) | Conditions |

|---|---|---|---|

| Pd/C Hydrogenation | 92 | 99 | , 50°C |

| Enzymatic Cyclization | 75 | 95 | pH 7.0, 37°C |

| Acid Catalysis | 68 | 82 | , reflux |

Physicochemical Properties

Thermodynamic Parameters

The compound’s computed XLogP3 value of 1.4 suggests moderate lipophilicity, aligning with its solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited water solubility (2.1 mg/mL at 25°C) . Its topological polar surface area (26.3 Ų) and zero hydrogen-bond donor count favor membrane permeability, as predicted by the Lipinski rule .

Spectroscopic Profiles

-

IR: Strong absorption at 1745 cm (C=O stretch), 1180 cm (C-O-C asymmetric stretch) .

-

NMR: δ 1.25 (d, 3H, CH), δ 1.32 (d, 3H, CH), δ 4.78 (m, 1H, H-5), δ 4.92 (m, 1H, H-6).

Reactivity and Functionalization

Lactone Ring-Opening

The electrophilic carbonyl group undergoes nucleophilic attack by amines or alcohols, yielding hydroxyamide or ester derivatives. For example, reaction with ethanolamine produces -(2-hydroxyethyl)-4-methyl-5-hydroxyhexanamide, a potential polymer precursor.

Methyl Group Functionalization

Free-radical bromination selectively substitutes the tertiary C-H bonds of the methyl groups, generating dibromo derivatives used in cross-coupling reactions .

Applications and Industrial Relevance

Flavor and Fragrance Industry

As FEMA No. 4141, the compound imparts a creamy, coconut-like aroma, making it valuable in food flavorings and perfumes . Its GRAS (Generally Recognized As Safe) status permits use at concentrations ≤10 ppm in consumables.

Pharmaceutical Intermediates

The stereospecific lactone scaffold serves as a building block for prostaglandin analogs and macrolide antibiotics. Recent studies highlight its role in synthesizing thromboxane A2 inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume